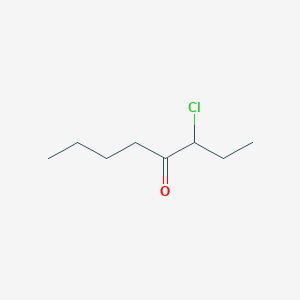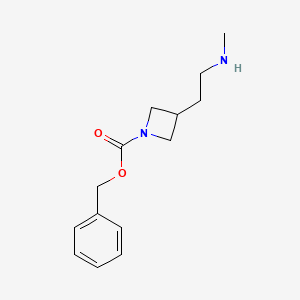
Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It belongs to the azetidine family, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Nucleophilic substitution: Azetidine reacts with benzyl chloroformate in the presence of a base to form the intermediate compound.
Amidation: The intermediate compound is then treated with methylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Applications De Recherche Scientifique
Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cell proliferation, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
- Benzyl 3-(methylamino)azetidine-1-carboxylate
- Benzyl 3-[(methylamino)methyl]azetidine-1-carboxylate
- Aziridines and other azetidine derivatives
Uniqueness: Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
benzyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-15-8-7-13-9-16(10-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
Clé InChI |
JBOOEXONCCMNNO-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


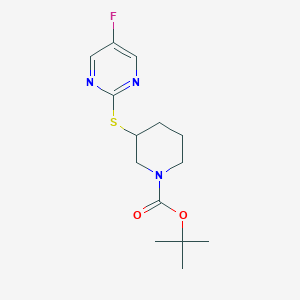
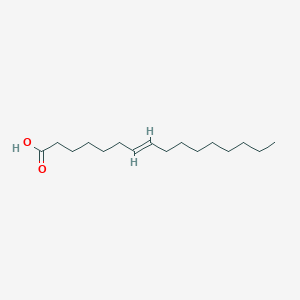
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)


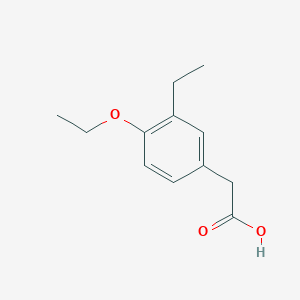
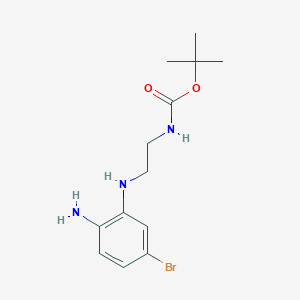
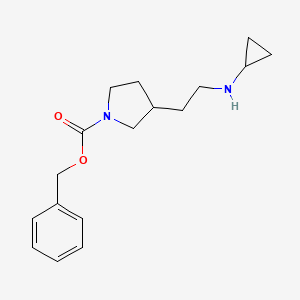
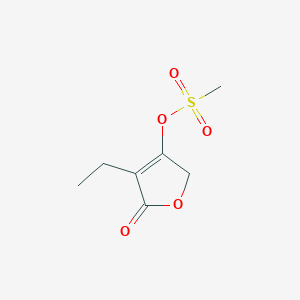

![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)
